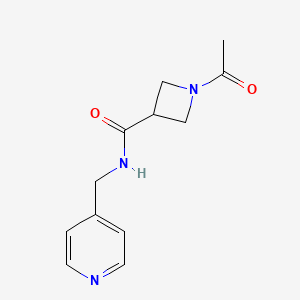
1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines
准备方法
The synthesis of 1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often employ robust one-pot nucleophilic addition-ring contraction reactions, which provide high yields and efficiency .
化学反应分析
1-Acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide undergoes various chemical reactions due to the presence of reactive functional groups. These reactions include:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Polymerization: The compound can undergo ring-opening polymerization, leading to the formation of polyamines with various structures.
科学研究应用
1-Acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide has several scientific research applications:
作用机制
The mechanism of action of 1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA-binding activity . This inhibition disrupts the STAT3 signaling pathway, which is crucial for cell growth and differentiation, inflammation, and immune responses .
相似化合物的比较
1-Acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide can be compared with other azetidine derivatives and nitrogen-containing heterocycles:
生物活性
1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
The compound features an azetidine ring, an acetyl group, and a pyridinylmethyl substituent, which contribute to its unique reactivity and biological profile. The presence of these functional groups allows for various interactions with biological targets.
This compound primarily functions as a STAT3 inhibitor . It binds to the SH2 domain of the STAT3 protein, inhibiting its dimerization and subsequent DNA-binding activity, which is crucial in many oncogenic pathways. This inhibition can lead to reduced expression of genes involved in cell proliferation and survival, making it a candidate for cancer therapy.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : HEPG2 (liver cancer), MCF7 (breast cancer), SW1116 (colon cancer), BGC823 (gastric cancer).
- IC50 Values : The compound showed IC50 values ranging from 1.18 µM to 4.18 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics like staurosporine .
Antimicrobial Activity
Additionally, the compound has been evaluated for its antimicrobial properties. It demonstrated effectiveness against several pathogens, including:
- Bacteria : S. aureus, E. coli, P. aeruginosa.
- Fungi : C. albicans.
The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents .
Research Applications
This compound serves as a versatile building block in medicinal chemistry:
- Medicinal Chemistry : Its structure allows for modifications leading to the development of small-molecule inhibitors targeting various proteins beyond STAT3.
- Material Science : The compound's unique reactivity is explored for creating antibacterial coatings and materials for drug delivery systems.
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
-
Study on Cancer Cell Lines :
- Researchers synthesized derivatives based on this compound and tested their efficacy against multiple cancer types.
- Results indicated that modifications could enhance potency and selectivity towards specific cancer types.
-
Antimicrobial Screening :
- A series of derivatives were screened against common pathogens.
- The results demonstrated a significant correlation between structural modifications and enhanced biological activity.
Comparative Analysis of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Targeted Pathway |
|---|---|---|---|
| This compound | Anticancer | 1.18 | STAT3 inhibition |
| 1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide | Anticancer | 0.96 | EGFR inhibition |
| Pyridine-based derivatives | Antimicrobial | 2.36 | Bacterial cell wall synthesis |
属性
IUPAC Name |
1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(16)15-7-11(8-15)12(17)14-6-10-2-4-13-5-3-10/h2-5,11H,6-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSFATCYLZZDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














